![molecular formula C13H14ClN3OS B6444973 1-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide CAS No. 2548978-61-4](/img/structure/B6444973.png)
1-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide
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Overview
Description
The compound “1-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide” is a derivative of benzothiazole and pyrrolidine . Benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications . Pyrrolidine derivatives have also been studied for their potential in the treatment of various diseases .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . Pyrrolidine derivatives can be obtained via cyclocondensations of dicarboxylic acids with properly substituted amines .Molecular Structure Analysis
The structure of benzothiazole derivatives is influenced by the substituents on the benzothiazole ring. The molecular electrostatic potential (MEP) surface of the benzothiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms . Substituents at certain positions may alter the orientation types and shield the nucleophilicity of nitrogen .Chemical Reactions Analysis
Benzothiazole derivatives have shown antibacterial activity by inhibiting various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .Scientific Research Applications
Antitubercular Activity
Benzothiazole derivatives have garnered attention for their potential as antitubercular agents. Recent synthetic developments have led to the discovery of novel compounds with inhibitory activity against Mycobacterium tuberculosis. Researchers have compared the inhibitory concentrations of these molecules with standard reference drugs .
Combinatorial Synthesis of Benzimidazoles
The compound’s structure suggests that it could serve as a precursor for benzimidazole synthesis. Benzimidazoles exhibit diverse biological activities, including antiviral, antifungal, and anticancer properties. Combinatorial synthesis using this compound as a starting point may yield libraries of benzimidazole derivatives with solid support and retained diversity .
1,2,4-Triazolo-[3,4-b]-1,3,4-thiadiazole Derivatives
By incorporating the benzothiazole moiety, researchers have synthesized 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole derivatives. These compounds were evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities. Such investigations provide insights into potential therapeutic applications .
Anticancer Research
While specific studies on this compound are scarce, benzothiazole derivatives have demonstrated anticancer potential. Researchers explore their effects on cell proliferation, apoptosis, and tumor growth inhibition. Further investigations could reveal whether this compound exhibits similar properties .
Antioxidant Properties
Given the presence of the benzothiazole ring, it’s worth investigating the compound’s antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing various diseases. Experimental assays can shed light on its potential as an antioxidant agent .
Metal Complexation and Catalysis
Benzothiazole derivatives often form stable complexes with transition metals. These complexes can act as catalysts in various reactions, including oxidation, reduction, and cross-coupling. Exploring the coordination chemistry of this compound could reveal its catalytic potential .
Mechanism of Action
Target of Action
The primary target of 1-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide is Aldose reductase . Aldose reductase is an enzyme involved in glucose metabolism and plays a crucial role in various diseases such as diabetes and its complications .
Biochemical Pathways
The compound likely affects the polyol pathway , where Aldose reductase plays a key role. This pathway is responsible for the conversion of glucose to sorbitol, which is then converted to fructose. Overactivity of this pathway can lead to the accumulation of sorbitol and fructose, contributing to various complications in diabetes .
Future Directions
The development of novel antibiotics to control resistance problems is crucial . Benzothiazole derivatives, due to their wide range of biological activities and medicinal applications, are of great interest for future research . The findings from the analysis of benzothiazole derivatives will be beneficial for the researchers in the development of novel antibacterial molecules based on benzothiazole moiety .
properties
IUPAC Name |
1-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3OS/c1-7-8(14)4-5-10-11(7)16-13(19-10)17-6-2-3-9(17)12(15)18/h4-5,9H,2-3,6H2,1H3,(H2,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFGHAHHNFEBND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)N3CCCC3C(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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